molecular formula C13H13NO3 B1327805 Ethyl 4-(3-cyanophenyl)-4-oxobutyrate CAS No. 951885-57-7

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate

Cat. No.: B1327805
CAS No.: 951885-57-7
M. Wt: 231.25 g/mol
InChI Key: FADDINRTTLLMQY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-cyanophenyl)-4-oxobutyrate typically involves the reaction of ethyl acetoacetate with 3-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-(3-cyanophenyl)-4-oxobutyric acid.

    Reduction: The major product is Ethyl 4-(3-aminophenyl)-4-oxobutyrate.

    Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.

Scientific Research Applications

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-cyanophenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can further participate in biochemical pathways. The cyano group can be reduced to an amine, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-(4-cyanophenyl)-4-oxobutyrate: Similar structure but with the cyano group in the para position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-(3-cyanophenyl)-4-oxopentanoate: Similar structure but with an additional carbon in the butyrate chain.

Properties

IUPAC Name

ethyl 4-(3-cyanophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADDINRTTLLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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